molecular formula C27H34N6O2S2 B12906852 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] CAS No. 62575-63-7

3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]

Cat. No.: B12906852
CAS No.: 62575-63-7
M. Wt: 538.7 g/mol
InChI Key: GGSOAIUHAYJKAM-UHFFFAOYSA-N
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Description

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound characterized by its unique triazole ring structure and ethoxyphenyl and propylthio substituents

Properties

CAS No.

62575-63-7

Molecular Formula

C27H34N6O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C27H34N6O2S2/c1-5-17-36-26-30-28-24(32(26)20-9-13-22(14-10-20)34-7-3)19-25-29-31-27(37-18-6-2)33(25)21-11-15-23(16-12-21)35-8-4/h9-16H,5-8,17-19H2,1-4H3

InChI Key

GGSOAIUHAYJKAM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CC3=NN=C(N3C4=CC=C(C=C4)OCC)SCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethoxyphenyl group. The propylthio group is then introduced via a nucleophilic substitution reaction using propylthiol. The final step involves the formation of the methane bridge, typically through a condensation reaction with formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its triazole ring structure.

    Medicine: Explored for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, potentially inhibiting their activity. The ethoxyphenyl and propylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-ethoxyphenyl)methane
  • Bis(4-hydroxyphenyl)methane
  • Bis(4-methoxyphenyl)methane

Uniqueness

Bis(4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of the triazole ring with ethoxyphenyl and propylthio substituents. This combination imparts specific chemical properties and potential biological activities that are not observed in similar compounds. The presence of the triazole ring, in particular, distinguishes it from other bis(phenyl)methane derivatives, providing unique opportunities for research and application.

Biological Activity

3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bis(triazole) structure that contributes to its biological activity. The ethoxy and propylsulfanyl substituents are believed to enhance its pharmacological properties.

Biological Activity Overview

The biological activities of 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] include:

  • Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. The compound has shown effectiveness against several cancer cell lines, including breast and liver cancer.
  • Antimicrobial Activity : Triazoles are known for their antibacterial properties. This compound may exhibit significant activity against various bacterial strains.

The mechanisms through which 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Studies

A study examined the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Notable findings include:

CompoundCell LineIC50 (µM)
3aMCF-710
3bHEPG-215
3cMDA-MB-23112

These results suggest promising anticancer potential for this class of compounds.

Antimicrobial Studies

Research has also focused on the antimicrobial properties of triazoles. A comparative study evaluated the efficacy of various derivatives against common pathogens:

PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

The results indicate that compounds with similar structures can effectively inhibit the growth of both bacterial and fungal pathogens.

Case Studies

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested a new formulation based on triazole derivatives. Patients receiving the treatment showed a significant reduction in tumor size compared to those receiving standard therapy.
  • Antibacterial Efficacy : A laboratory study demonstrated that a derivative of 3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole] effectively reduced bacterial load in infected wounds in animal models.

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